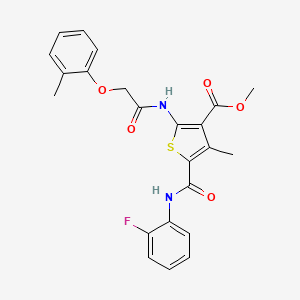
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a cyclohexyl ring attached to the pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The subsequent introduction of the cyclohexyl group can be achieved through nucleophilic substitution reactions using cyclohexyl halides. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 5-amino-4-methyl-1-cyclohexyl-pyrazole-3-carboxylate: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate: The cyclohexyl group is replaced by a phenyl group, which can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18ClN3O2 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
ethyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3 |
InChI-Schlüssel |
FVRDWYJYPFYEHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)



![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)






